![molecular formula C17H14IN5O2 B5128802 [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5128802.png)
[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is a complex organic compound that features both pyrazole and diazene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the diazene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the iodophenyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced techniques such as response surface methodology (RSM) can help in fine-tuning the parameters like temperature, solvent, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodophenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both pyrazole and diazene groups can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Steviol glycoside: A compound with glycoside functional groups, used as a sweetener.
Metformin: A biguanide class compound used as an antidiabetic drug.
Uniqueness
What sets [1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene apart from these similar compounds is its unique combination of pyrazole and diazene groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
[1-(4-iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN5O2/c1-11-17(20-19-14-4-3-5-16(10-14)23(24)25)12(2)22(21-11)15-8-6-13(18)7-9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAAPMDPZDFLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)I)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)
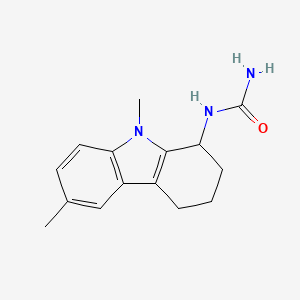
![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)
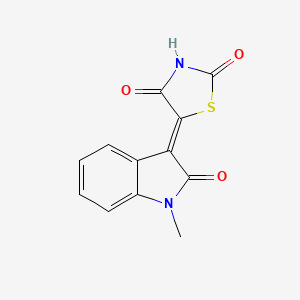
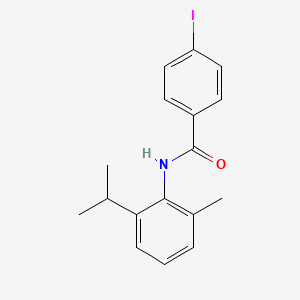
![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)

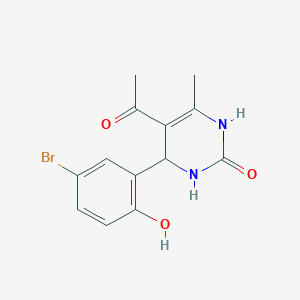
![4-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B5128785.png)
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)
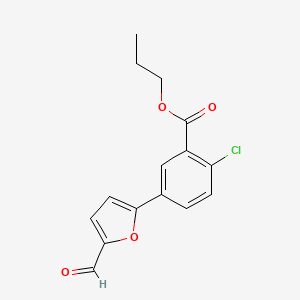
![Methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}phthalazin-1-yl)benzoate](/img/structure/B5128834.png)
